molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B11943563
CAS No.: 81842-01-5
M. Wt: 208.30 g/mol
InChI Key: UUYRSWULACEOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene ( 81842-01-5) is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . This molecule features a 1,4-dioxaspiro[4.5]decane scaffold, which is a well-known protected form of cyclohexanone, effectively masking the ketone as an ethylene acetal ketal . The structure is further functionalized with a 3-methylbut-2-en-1-yl (prenyl) substituent, making it a valuable intermediate in organic synthesis. Compounds based on the 1,4-dioxaspiro[4.5]decane structure are extensively used as precursors and building blocks in enantioselective synthesis, particularly for the construction of complex nitrogen-containing heterocycles . For instance, similar aminoketal derivatives are strategically employed in dynamic kinetic resolutions and 3,3-sigmatropic rearrangements to produce azabicyclic structures like octahydroindoles and decahydroquinolines with high enantiomeric purity . These frameworks are of significant interest in medicinal chemistry and natural product synthesis. As such, this compound is intended for use as a sophisticated synthetic intermediate in research laboratories. It is strictly for research applications and is not intended for human therapeutic or veterinary use.

Properties

CAS No.

81842-01-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3

InChI Key

UUYRSWULACEOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CCC2(CC1)OCCO2)C

Origin of Product

United States

Preparation Methods

Ketalization of 4-Oxoisophorone

4-Oxoisophorone (7) , a bicyclic diketone, serves as a common precursor. Protection of its less hindered ketone with ethylene glycol under acidic conditions yields the spiroketal 8 (1,4-dioxaspiro[4.5]dec-7-ene) in 86% yield.

Reaction Conditions :

  • Substrate : 4-Oxoisophorone (19.7 mmol)

  • Reagents : Ethylene glycol (1.3 eq), p-toluenesulfonic acid (0.024 eq)

  • Solvent : Toluene (0.75 M)

  • Conditions : Reflux with Dean-Stark trap for 24 h

  • Workup : Neutralization with NaHCO₃, extraction with diethyl ether, chromatography (1:1 hexanes/EtOAc)

  • Yield : 86%

This method is favored for its simplicity and high efficiency, though the spiroketal’s electron-rich nature necessitates careful handling to avoid acid-catalyzed decomposition during subsequent steps.

Prenyl Group Introduction

The 3-methylbut-2-en-1-yl moiety is introduced via nucleophilic addition or cross-coupling reactions at the spiroketal’s 8-position.

Acetylide Addition and Functionalization

In a protocol adapted from blumenol B synthesis, lithiated acetylides react with the spiroketal 8 to form tertiary alcohols, which are subsequently functionalized (Fig. 1).

Procedure :

  • Acetylide Addition : Spiroketal 8 is treated with lithiated TMS-acetylene in THF at −78°C, yielding tertiary alcohol 9 (65% over two steps).

  • Deprotection : Removal of the TMS group with K₂CO₃ in MeOH affords terminal alkyne 10 .

  • Prenylation : Alkyne 10 undergoes hydroalumination or hydroboration with prenyl reagents (e.g., prenylmagnesium bromide) to install the 3-methylbut-2-en-1-yl group.

Challenges : Steric hindrance at the spiroketal’s 8-position may reduce yields, necessitating excess prenyl reagents or elevated temperatures.

Suzuki-Miyaura Cross-Coupling

Industrial routes employ boronate esters for palladium-catalyzed couplings.

Example Protocol :

  • Substrate : 8-Bromo-1,4-dioxaspiro[4.5]dec-7-ene

  • Reagents : Prenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), CsF (3 eq)

  • Solvent : 1,2-Dimethoxyethane/MeOH (2:1)

  • Conditions : Microwave irradiation at 130°C for 15 min

  • Yield : ~70% (estimated from analogous reactions)

Advantages : Functional group tolerance and mild conditions preserve the spiroketal’s integrity.

Optimization and Scale-Up

Catalytic System Tuning

Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance coupling efficiency for sterically demanding substrates. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Purification Strategies

  • Chromatography : Silica gel chromatography (hexanes/EtOAc) resolves prenylated products from regioisomers.

  • Recrystallization : Petroleum ether/EtOAc mixtures yield high-purity crystals (>95%).

Analytical Characterization

Key Data for 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene :

  • ¹H NMR (CDCl₃) : δ 1.12 (s, 6-CH₃), 1.89 (s, prenyl-CH₃), 3.92 (m, OCH₂), 5.36 (br s, vinyl-H).

  • MS (ESI) : m/z 208.3 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Synthetic Organic Chemistry

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reaction pathways, including:

  • Diels-Alder Reactions : The compound can undergo Diels-Alder reactions to form larger cyclic structures, which are essential in synthesizing complex natural products.
  • Functionalization : The spirocyclic nature of the compound allows for selective functionalization at specific positions, enabling the creation of derivatives with tailored properties.

Potential Biological Activities

Activity TypeRelated CompoundsNotes
AntimicrobialVarious spirocyclic compoundsStructural similarities may indicate activity
Anti-inflammatoryAnalogous derivativesPotential for treating inflammatory diseases

Material Science

The compound's unique properties may also lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific mechanical or thermal properties.

Case Study 1: Synthesis of Spirocyclic Derivatives

A study demonstrated the successful synthesis of various spirocyclic derivatives from this compound through Diels-Alder reactions. The resulting compounds exhibited enhanced stability and reactivity compared to their precursors, highlighting the utility of this compound in creating new materials with desirable properties.

In a preliminary screening of structurally related compounds, several derivatives showed promising antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that further exploration into the biological applications of this compound could yield significant findings.

Mechanism of Action

The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-dioxaspiro[4.5]dec-7-ene scaffold is highly versatile, with modifications at the 8-position yielding diverse derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1,4-Dioxaspiro[4.5]dec-7-ene Derivatives

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Evidence ID
8-Vinyl-1,4-dioxaspiro[4.5]dec-7-ene Vinyl C₁₁H₁₆O₂ 180.24 Intermediate for diarylation; used in Ni-catalyzed cross-coupling Grignard addition to ketone
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene 4-Chlorophenyl C₁₄H₁₅ClO₂ 250.72 Cross-coupling precursor; high LogP (3.65) suggests lipophilicity Suzuki-Miyaura coupling or aryl triflate reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene Boronate ester C₁₅H₂₅BO₃ 264.17 Suzuki coupling partner; enhances reactivity in cross-coupling Borylation of spirocyclic precursors
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene Fluorine C₈H₁₁FO₂ 158.17 Polar substituent; research use in medicinal chemistry Fluorination of spirocyclic ketone
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene Trimethyl C₁₂H₂₀O₂ 196.29 Studied in Rh-catalyzed hydroformylation; exhibits reversible isomerization Ketal protection of β-isophorone
8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene 3-Methoxyphenyl C₁₄H₁₆O₃ 232.28 Electron-rich aryl group; potential for asymmetric catalysis Acid-catalyzed Friedel-Crafts alkylation
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Methyl C₉H₁₄O₂ 154.21 Simplest alkyl derivative; industrial intermediate Ketalization of cyclohexanone derivatives

Key Comparative Insights

Reactivity in Cross-Coupling Reactions

  • Boronate Derivatives (e.g., ) : Serve as efficient partners in Suzuki-Miyaura cross-coupling due to the boron group’s ability to transmetallate with palladium or nickel catalysts.
  • Aryl Halides (e.g., ) : Chlorophenyl or bromophenyl derivatives are substrates for Buchwald-Hartwig amination or Ullmann-type couplings.

Fluorine Substituent (): Electron-withdrawing nature increases polarity and metabolic stability, making it valuable in pharmaceutical intermediates.

Catalytic Applications

  • Ni-Catalyzed Diarylation () : Vinyl-substituted derivatives undergo regioselective diarylation with aryl electrophiles, enabled by N-heterocyclic carbene (NHC) ligands.
  • Rh-Catalyzed Hydroformylation () : Trimethyl-substituted derivatives exhibit reversible isomerization, favoring exocyclic olefin formation due to chair-conformation stability in transition states.

Structural Analogues with Heteroatoms

  • 1,4-Dithiaspiro[4.5]dec-6-ene () : Replacing oxygen with sulfur alters electronic properties (e.g., increased nucleophilicity) and stability under photoirradiation.

Biological Activity

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene is a compound belonging to the class of dioxaspiro compounds, which have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H20O2C_{13}H_{20}O_2 with a molecular weight of approximately 208.303 g/mol. The structure features a spirocyclic arrangement that is characteristic of many biologically active compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related dioxaspiro compounds has demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation mechanisms .

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Caspase activation
Compound BSW199010Mitochondrial pathway
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of dioxaspiro compounds have been explored in various studies. For example, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Antioxidant Activity

Compounds with similar structural features have also been evaluated for their antioxidant capabilities. These studies typically measure the ability to scavenge free radicals or inhibit lipid peroxidation, which are critical factors in cellular damage and aging processes. The antioxidant activity is often attributed to the presence of phenolic groups within the molecular structure .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging (%)ABTS Scavenging (%)
Compound A8590
Compound B7580
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways leading to cell death in cancerous cells.
  • Enzyme Inhibition : Some derivatives act as enzyme inhibitors, impacting metabolic pathways crucial for cell survival.
  • Membrane Disruption : Antimicrobial activity often results from the disruption of microbial membranes.

Case Studies

A notable case study involved the evaluation of a related compound's effectiveness against pancreatic cancer cell lines (SW1990 and BxPC-3). The study reported significant reductions in cell viability and highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization, alkylation, or substitution. For example, chlorinating agents (e.g., SOCl₂) may introduce functional groups under controlled temperatures (60–80°C) with catalysts like BF₃·Et₂O to stabilize intermediates . Starting materials often include spirocyclic precursors modified via Wittig or Claisen rearrangements to introduce the 3-methylbut-2-en-1-yl moiety. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and spirocyclic integrity. For example, the spiro carbon appears as a distinct singlet in ¹³C NMR (~100–110 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₀O₂ for the parent compound).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as seen in related spiro compounds (e.g., 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl) derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related spiro compounds?

  • Methodological Answer : Contradictions often arise from assay variability. For example:

  • Case Study : A derivative showed IC₅₀ = 20 µM (MCF-7 cells) but no neuroprotective activity in neuronal models. This discrepancy may stem from cell permeability differences or target specificity .
  • Resolution : Use orthogonal assays (e.g., fluorescent probes for target engagement) and standardize protocols (e.g., ATP-based viability assays). Cross-validate with pharmacokinetic studies (plasma protein binding, metabolic stability) .

Q. What strategies optimize the compound’s stability and reactivity for in vitro studies?

  • Methodological Answer :

  • Stability : Store at 2–8°C in anhydrous DMSO to prevent hydrolysis of the dioxaspiro ring. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Reactivity : Modify the 3-methylbut-2-en-1-yl group via epoxidation or hydrogenation to study structure-activity relationships (SAR). For example, epoxidation enhances electrophilicity for covalent binding studies .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) to enzymes like cytochrome P450.
  • Molecular Docking : Compare docking scores (AutoDock Vina) with related compounds (e.g., 8-((4-Methoxyphenyl)sulfonyl) derivatives) to identify critical binding residues .

Key Considerations for Experimental Design

  • Controlled Variables : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to avoid solvent toxicity .
  • Negative Controls : Use structurally similar inactive analogues (e.g., saturated 3-methylbutyl derivatives) to confirm specificity .
  • Data Reproducibility : Replicate assays across independent labs, as seen in multi-center studies on triazaspiro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.